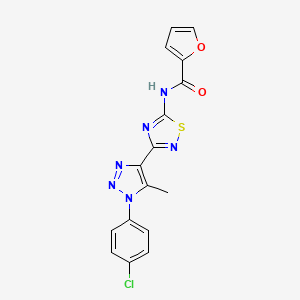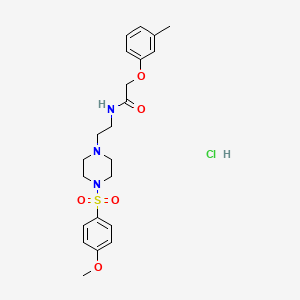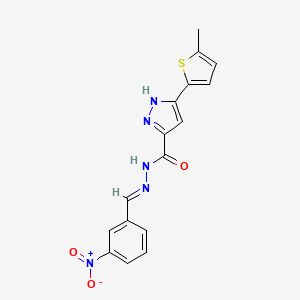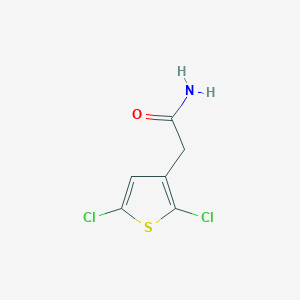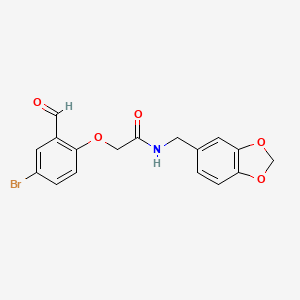
1-(4-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyridazine derivative with a carboxylic acid group and a methoxyphenyl group attached. Pyridazine is a six-membered ring with two nitrogen atoms opposite each other. The methoxyphenyl group suggests the presence of a benzene ring with a methoxy (OCH3) substituent .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridazine ring, possibly through a condensation reaction or a cyclization reaction. The methoxyphenyl group could potentially be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure would be based on the pyridazine ring, with the methoxyphenyl group and the carboxylic acid group attached at specific positions. The exact structure would depend on the positions of these groups on the pyridazine ring .Chemical Reactions Analysis
As a pyridazine derivative, this compound could potentially undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the methoxyphenyl and carboxylic acid groups, the positions of these groups on the pyridazine ring, and the overall shape and size of the molecule .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Structure-Activity Relationships
Hydroxycinnamic acids (HCAs) exhibit significant biological properties, including antioxidant activity, largely due to their structural features. These compounds, structurally related to 1-(4-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid, are scrutinized for their structure-activity relationships (SARs). The presence of unsaturated bonds and modifications in the aromatic ring, such as hydroxy groups and electron-donating or withdrawing moieties, are crucial for their antioxidant activity. SAR studies aim to optimize the structure of these compounds for enhancing their potential in managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Therapeutic Applications of Phenolic Compounds
Syringic acid (SA), a phenolic compound with structural similarities to 1-(4-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid, demonstrates a range of therapeutic applications. It is effective in preventing diabetes, cardiovascular diseases (CVDs), cancer, and exhibits antioxidant, antimicrobial, anti-inflammatory activities. The therapeutic properties of SA are attributed to the presence of methoxy groups on the aromatic ring, which may suggest potential therapeutic applications of structurally similar compounds (Srinivasulu et al., 2018).
Biomedical Material Synthesis
Levulinic acid (LEV) derivatives, sharing functional group characteristics with 1-(4-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid, are used in drug synthesis, showcasing the potential of such structures in medicine. LEV's flexibility and diverse application in cancer treatment and medical materials highlight the broad utility of carboxylic acid derivatives in drug synthesis and biomedical applications (Zhang et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-18-9-4-2-8(3-5-9)14-11(15)7-6-10(13-14)12(16)17/h2-5H,6-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXAFHMZUUTDAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CCC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

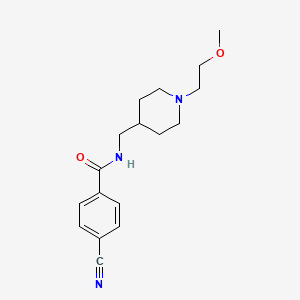
![N-cyclopentyl-4-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2845270.png)
![6-(3-chlorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2845271.png)
![5-((4-Benzylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2845272.png)
